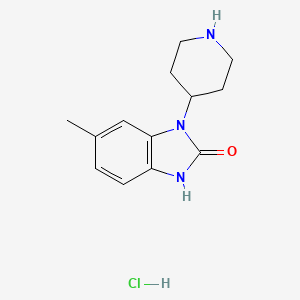

6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Description

Chemical Classification and Structural Significance in Benzimidazole Derivatives

This compound belongs to the benzimidazolone class of heterocyclic compounds, specifically categorized as a nitrogen-containing bicyclic system with pronounced medicinal chemistry applications. The compound possesses a molecular formula of C₁₃H₁₈ClN₃O and a molecular weight of 267.75 grams per mole, characteristics that position it within the optimal range for drug-like properties. The structural framework incorporates a benzimidazol-2-one core, distinguished by the presence of both imidazole and benzene ring systems fused together, creating a rigid planar aromatic system that serves as the foundation for biological activity.

The benzimidazole scaffold represents one of the most privileged structures in medicinal chemistry, demonstrating remarkable versatility in binding to multiple biological targets with high affinity. This privileged nature stems from the physicochemical attributes inherent to the benzimidazole system, including hydrogen bond donor-acceptor efficiency, pi-pi stacking interactions, and hydrophobic interactions, which collectively enable effective binding with macromolecular targets. The incorporation of the piperidine ring system at the 1-position of the benzimidazolone core introduces additional conformational flexibility and potential for enhanced receptor interactions, while the 6-methyl substitution provides opportunities for fine-tuning pharmacological properties.

The following table summarizes the key chemical identifiers and structural characteristics of this compound:

| Chemical Property | Value |

|---|---|

| Chemical Abstracts Service Number | 374730-72-0 |

| PubChem Compound Identifier | 53396453 |

| Molecular Formula | C₁₃H₁₈ClN₃O |

| Molecular Weight | 267.75 g/mol |

| Melting Point | 204°C (decomposition) |

| International Union of Pure and Applied Chemistry Name | 5-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride |

The structural significance of this compound extends beyond its individual properties to encompass its role as a representative member of the benzimidazolone family. The presence of the ketone functionality at the 2-position of the benzimidazole ring creates opportunities for tautomeric equilibria and hydrogen bonding interactions that are crucial for biological activity. The piperidine substituent at the 1-position introduces a basic nitrogen center that can participate in electrostatic interactions with target proteins, while also providing a handle for further structural modifications to optimize pharmacological properties.

Research findings demonstrate that benzimidazole derivatives exhibit exceptional binding affinity to multiple receptor types, including muscarinic acetylcholine receptors, where structural modifications within the benzimidazolone core have resulted in high-affinity lead compounds. The 6-methyl substitution pattern observed in this compound has been specifically associated with enhanced selectivity and potency in various biological assays, particularly in the context of receptor-mediated activities. These structural features collectively contribute to the compound's classification as a privileged scaffold with significant potential for pharmaceutical development.

Historical Development of Piperidine-Substituted Benzodiazolones in Medicinal Chemistry

The historical development of piperidine-substituted benzodiazolones traces back to systematic medicinal chemistry efforts aimed at creating novel antihistaminic and antiallergic agents with improved therapeutic profiles. The search for effective drugs for treating allergic diseases experienced significant advancement due to increasing frequency of allergic phenomena, particularly in developed countries, and the recognized need for truly effective drugs without substantial side effects. This medicinal chemistry imperative led to focused investigations of benzimidazole derivatives combined with piperidine substituents as a strategy to achieve enhanced antihistaminic activity while minimizing central nervous system effects.

Early pharmaceutical research established that products antagonizing histamine action represented the most useful approach for treating allergic-type illnesses, although most existing compounds produced undesirable effects on the central nervous system. The development of new antihistamine compounds devoid of central nervous system effects became a top priority for the pharmaceutical industry, driving systematic exploration of benzimidazole scaffolds combined with various nitrogen-containing heterocycles. Piperidine-substituted benzimidazolones emerged from this research as compounds with high levels of antihistaminic and antiallergic activity combined with low toxicity profiles.

The synthetic methodology for preparing piperidine derivatives of benzimidazole was established through nitrogen-alkylation reactions of nitrogen-unsubstituted benzimidazole compounds with appropriate alkylating agents containing piperidine moieties. This approach enabled systematic exploration of structure-activity relationships by varying both the benzimidazole core substitution patterns and the nature of the piperidine linkage. Research findings demonstrated that specific substitution patterns, particularly the introduction of methyl groups at strategic positions on the benzimidazole ring, could significantly enhance biological activity while maintaining favorable toxicity profiles.

The following table presents key milestones in the historical development of piperidine-substituted benzodiazolones:

| Development Period | Key Advancement | Research Focus |

|---|---|---|

| Mid-1950s | Discovery of benzimidazole opioid analgesic properties | Swiss company Ciba identification of pain-relieving substances |

| 1960s-1970s | Systematic antihistamine development | Focus on central nervous system-sparing antihistaminics |

| 1980s-1990s | Structure-activity relationship optimization | Methodical exploration of substitution patterns |

| 2000s-Present | Receptor-selective compound development | Targeted design for specific pharmacological profiles |

The evolution of piperidine-substituted benzodiazolones continued with the recognition that benzimidazole represents a privileged scaffold capable of binding multiple receptors with high affinity. This understanding shifted research focus toward developing compounds with enhanced selectivity for specific target proteins while maintaining the favorable pharmacological properties associated with the benzimidazolone framework. Virtual screening approaches applied to corporate compound collections yielded benzimidazolone derivatives as subtype-selective muscarinic receptor agonist hits, demonstrating the continued relevance of this chemical class in contemporary drug discovery efforts.

Contemporary research has established that optimization of nitrogen-capping groups within the piperidine portion of these molecules can result in significantly improved potency and selectivity profiles. Subsequent optimization of substituents on the phenyl ring of the benzimidazolone moiety has led to the discovery of novel compounds with excellent potency, selectivity, and pharmacokinetic properties, including favorable central nervous system penetration and oral bioavailability. These developments underscore the enduring importance of piperidine-substituted benzodiazolones as a foundation for pharmaceutical innovation.

Pharmacological Relevance of Benzimidazolone Scaffolds

The pharmacological relevance of benzimidazolone scaffolds encompasses a remarkable breadth of biological activities, establishing these compounds as among the most versatile heterocyclic systems in medicinal chemistry. Benzimidazole derivatives exhibit multiple pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, antidiabetic, antihypertensive, antimalarial, and numerous other therapeutic effects. This broad pharmacological significance derives from the inherent physicochemical properties of the benzimidazole core structure, which enable efficient binding interactions with diverse macromolecular targets through various non-covalent interaction mechanisms.

The privileged nature of the benzimidazole scaffold manifests in its presence within numerous compounds approved by the United States Food and Drug Administration and its employment in medicinal chemistry for developing novel bioactive compounds through rational drug design approaches. Research findings demonstrate that benzimidazole derivatives can serve as the structural foundation for developing clinically active therapeutic candidates across multiple disease areas. The benzimidazolone subclass specifically combines the versatility of the benzimidazole core with additional hydrogen bonding capabilities provided by the ketone functionality, creating opportunities for enhanced target selectivity and potency.

Structure-activity relationship studies have revealed that specific substitution patterns within benzimidazolone scaffolds can dramatically influence biological activity profiles. The presence of methyl substituents, particularly at the 6-position of the benzimidazole ring, has been associated with enhanced potency and selectivity in various biological assays. Compounds containing 6-methyl substitutions have demonstrated excellent activity as muscarinic acetylcholine receptor agonists with selectivity ratios exceeding 100-fold for specific receptor subtypes. These findings establish clear relationships between structural modifications and pharmacological outcomes, providing guidance for rational drug design efforts.

The following table summarizes key pharmacological activities associated with benzimidazolone scaffolds and their structural determinants:

| Pharmacological Activity | Key Structural Features | Research Findings |

|---|---|---|

| Muscarinic Receptor Agonism | 6-Methyl benzimidazolone with piperidine substitution | Excellent potency and >100-fold selectivity |

| Antihistaminic Activity | Piperidine-substituted benzimidazolones | High antihistaminic activity with low toxicity |

| Antimicrobial Effects | Various benzimidazole substitution patterns | Broad-spectrum antimicrobial activity |

| Anticancer Properties | Benzimidazole core with specific substituents | Multiple mechanisms of anticancer action |

Research investigations have established that benzimidazolone derivatives can achieve remarkable selectivity for specific biological targets while maintaining favorable pharmacokinetic properties. Compounds within this chemical class have demonstrated excellent metabolic stability, appropriate half-life characteristics, oral bioavailability, and central nervous system penetration properties that support their development as therapeutic agents. The combination of high potency, excellent selectivity, and favorable pharmacokinetic profiles makes benzimidazolone scaffolds particularly valuable for investigating and validating potential therapeutic benefits across diverse disease areas.

Contemporary pharmaceutical research continues to reveal new applications for benzimidazolone scaffolds, with recent findings identifying their potential as phosphodiesterase inhibitors, acetylcholinesterase inhibitors, and neuropeptide receptor antagonists. The versatility of these scaffolds enables their application in treating conditions ranging from cognitive disorders to inflammatory diseases, demonstrating the enduring relevance of benzimidazolone chemistry in modern drug discovery. The continued identification of novel biological activities associated with benzimidazolone derivatives underscores the importance of this chemical class as a foundation for pharmaceutical innovation and development.

Properties

IUPAC Name |

5-methyl-3-piperidin-4-yl-1H-benzimidazol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-9-2-3-11-12(8-9)16(13(17)15-11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQLSKPUVXLNVAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves multiple steps:

Formation of the Benzodiazole Core: The initial step involves the cyclization of an appropriate ortho-diamine with a carboxylic acid derivative to form the benzodiazole core.

Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzodiazole intermediate.

Methylation: The final step involves the methylation of the benzodiazole-piperidine compound to introduce the methyl group at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the benzodiazole core, potentially converting it to a dihydrobenzodiazole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions include N-oxides, reduced benzodiazole derivatives, and various substituted benzodiazole-piperidine compounds.

Scientific Research Applications

Neuropharmacology

This compound has been investigated for its neuropharmacological properties. It exhibits potential effects on neurotransmitter systems, which may contribute to its efficacy in treating neurological disorders.

Table 1: Summary of Neuropharmacological Effects

| Effect Type | Observed Action | References |

|---|---|---|

| Neuroprotective | Modulation of neurotransmitter systems | |

| Cognitive Enhancement | Potential improvement in cognitive functions |

Anticancer Research

The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may target specific pathways involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the impact of this compound on various cancer cell lines, revealing significant inhibition rates.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 10 | Cell cycle arrest in G1 phase |

| A549 (Lung) | 12 | Inhibition of proliferation pathways |

Pharmacokinetics

Research indicates favorable pharmacokinetic properties, including good absorption and bioavailability, which enhance its therapeutic potential.

Biochemical Pathways

The compound's activity is linked to several biochemical pathways:

- Apoptosis Induction : It activates pro-apoptotic proteins while inhibiting anti-apoptotic proteins.

- Cell Cycle Regulation : It causes cell cycle arrest, particularly in the G1 phase, which is critical for cancer treatment .

Toxicology and Safety

Preliminary toxicity studies suggest that the compound exhibits a favorable safety profile at therapeutic doses. Further investigations are necessary to fully understand its long-term effects and safety in clinical settings.

Mechanism of Action

The mechanism of action of 6-methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing the release or uptake of neurotransmitters.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Structural and Functional Insights:

Substituent Position and Type: Electron-withdrawing groups (Cl, Br) at the 4-position (e.g., in and ) may enhance binding to enzymes like 8-Oxo compared to the methyl group at the 6-position in the target compound .

Core Modifications: Replacement of benzodiazol-2-one with benzoxazinone () reduces hydrogen-bonding capacity but increases metabolic stability due to decreased ring strain . Dual benzodiazol-2-one cores in Domperidone enable dual receptor interactions, explaining its potent antiemetic effects .

Piperidine Modifications :

- Piperidin-4-yl is a common scaffold in CNS-active compounds due to its conformational flexibility and amine functionality for salt formation (e.g., hydrochloride in the target compound) .

- Piperazinyl extensions (Flibanserin) introduce bulky aromatic groups, enabling selective serotonin receptor modulation .

Pharmacokinetic Considerations :

Biological Activity

6-Methyl-1-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride, with the CAS number 374730-72-0, is a compound of interest due to its potential pharmacological applications. This compound features a piperidine moiety, which is known for its diverse biological activities, including antipsychotic, analgesic, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C13H18ClN3O, with a molecular weight of 267.76 g/mol. The compound has a melting point of approximately 204 °C (dec.) .

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3O |

| Molecular Weight | 267.76 g/mol |

| Melting Point | 204 °C (dec.) |

| CAS Number | 374730-72-0 |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit varying degrees of antimicrobial activity. For instance, studies have shown that derivatives containing piperidine can demonstrate significant antibacterial effects against Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition studies reveal that compounds related to this class can act as effective inhibitors of acetylcholinesterase (AChE) and urease. For example, certain synthesized derivatives showed IC50 values in the low micromolar range against AChE, indicating potent inhibitory activity . This suggests that this compound may also possess similar enzyme inhibitory properties.

Neuropharmacological Effects

The piperidine structure is often associated with neuropharmacological activities. Compounds in this category have been investigated for their potential as antipsychotics and anxiolytics. Preliminary studies suggest that derivatives may interact with neurotransmitter systems in a manner conducive to therapeutic effects .

Case Studies

A study focusing on the synthesis and biological evaluation of piperidine derivatives found that modifications to the piperidine ring can enhance bioactivity. Compounds similar to this compound were tested for their ability to inhibit key enzymes involved in neurological conditions and showed promising results .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amide coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | |

| Cyclization | HCl/EtOH, reflux, 6h | 80–85 | |

| Hydrochloride salt | HCl gas in Et2O, 0°C, 2h | 90–95 |

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Based on safety data sheets (SDS) for structurally related compounds:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation.

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed .

Basic: What spectroscopic techniques validate the compound’s structural integrity?

Answer:

- NMR : Confirm piperidine ring protons (δ 2.5–3.5 ppm) and benzodiazol-2-one aromatic signals (δ 7.0–8.0 ppm).

- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z 278.2 (free base) and 314.7 (hydrochloride).

- IR : Detect C=O stretch (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Answer:

Contradictions may arise from solvent purity, temperature, or pH. Methodological solutions include:

- Standardized buffers : Use ammonium acetate (pH 6.5) or phosphate-buffered saline (pH 7.4) for consistency .

- Temperature control : Conduct solubility assays at 25°C ± 0.5°C.

- Validation : Compare results with pharmacopeial reference standards (e.g., USP/EP monographs) .

Q. Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions | Reference |

|---|---|---|---|

| Water | <0.1 | RT, pH 6.5 | |

| DMSO | 25–30 | RT | |

| Ethanol | 10–15 | RT |

Advanced: What strategies optimize impurity profiling during synthesis?

Answer:

- HPLC-DAD : Use a C18 column with gradient elution (acetonitrile/ammonium acetate buffer, pH 6.5) to separate impurities. Detect at 254 nm .

- Reference standards : Compare retention times with pharmacopeial impurities (e.g., EP Impurity E/F) .

- Forced degradation : Expose the compound to heat (40°C), light (UV), and acidic/basic conditions to identify degradation products .

Q. Table 3: Typical Impurity Profile

| Impurity | Retention Time (min) | Acceptable Limit (%) | Reference |

|---|---|---|---|

| Des-methyl | 8.2 | ≤0.15 | |

| Hydrolyzed | 10.5 | ≤0.10 | |

| Oxidized | 12.1 | ≤0.20 |

Advanced: How to design in vitro assays for pharmacokinetic studies?

Answer:

- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS .

- Permeability : Caco-2 cell monolayers with TEER measurements. Calculate apparent permeability (Papp) .

- Protein binding : Equilibrium dialysis with plasma; quantify unbound fraction using ultrafiltration .

Advanced: What computational methods predict receptor binding affinity?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures of target receptors (e.g., serotonin or dopamine receptors).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability .

- QSAR models : Train on benzodiazol-2-one derivatives with known IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.